Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride
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Overview
Description
Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C18H34ClNO3Si. It is known for its unique properties, including its ability to act as a silane coupling agent, which makes it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride typically involves the reaction of benzyl chloride with dimethylamine to form benzyldimethylamine. This intermediate is then reacted with 3-chloropropyltriethoxysilane under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. Post-reaction purification steps, such as distillation and recrystallization, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ammonium group.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the reagent.
Major Products
Silanols: Hydrolysis of the triethoxysilyl group results in the formation of silanols.
Substituted Ammonium Compounds: Substitution reactions yield various substituted ammonium compounds depending on the nucleophile used.
Scientific Research Applications
Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a silane coupling agent to improve the adhesion between organic and inorganic materials.
Mechanism of Action
The mechanism of action of Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride involves its ability to interact with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, the triethoxysilyl group can form covalent bonds with surfaces, providing long-lasting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride: Similar in structure but with different alkyl chain lengths and methoxy groups instead of ethoxy groups.
Dimethyltetradecyl(3-(triethoxysilyl)propyl)ammonium chloride: Another quaternary ammonium compound with a shorter alkyl chain.
Uniqueness
Benzyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride is unique due to its specific combination of a benzyl group, a quaternary ammonium group, and a triethoxysilyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
CAS No. |
85391-03-3 |
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Molecular Formula |
C18H34ClNO3Si |
Molecular Weight |
376.0 g/mol |
IUPAC Name |
benzyl-dimethyl-(3-triethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C18H34NO3Si.ClH/c1-6-20-23(21-7-2,22-8-3)16-12-15-19(4,5)17-18-13-10-9-11-14-18;/h9-11,13-14H,6-8,12,15-17H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
VAMPBYNCRJPDFD-UHFFFAOYSA-M |
Canonical SMILES |
CCO[Si](CCC[N+](C)(C)CC1=CC=CC=C1)(OCC)OCC.[Cl-] |
Origin of Product |
United States |
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